(R)-(-)-1-Aminoindan

Description

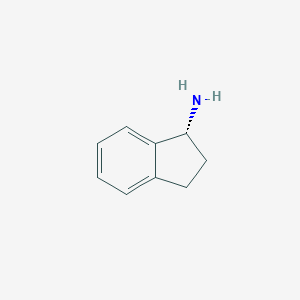

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1R)-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N/c10-9-6-5-7-3-1-2-4-8(7)9/h1-4,9H,5-6,10H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEVHMGJSYVQBQ-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=CC=CC=C2[C@@H]1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70370045 | |

| Record name | (R)-1-Aminoindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10277-74-4 | |

| Record name | 1-Aminoindan, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010277744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-1-Aminoindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70370045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(-)-1-Aminoindan | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-AMINOINDANE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I17RC77CJ2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R 1 Aminoindan

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in preference to the other. For (R)-(-)-1-Aminoindan, this involves methods that control the stereochemistry during the formation of the chiral center at the C1 position of the indan (B1671822) ring.

Asymmetric Synthesis using Chiral Moieties

Asymmetric synthesis utilizing chiral moieties involves the use of chiral catalysts, ligands, or auxiliaries to induce asymmetry during the reaction. This can lead to the preferential formation of the desired (R)-enantiomer.

One approach involves the asymmetric [3+2] annulation of aldimines with alkenes catalyzed by chiral half-sandwich scandium catalysts. This method provides a direct route for the synthesis of multisubstituted chiral 1-aminoindanes with high regio-, diastereo-, and enantioselectivity. researchgate.netnih.gov For instance, this protocol has demonstrated enantioselectivity up to 99:1 er. nih.gov

Another strategy involves the diastereoselective heterogeneous metal-catalyzed reduction of the ketimine of 1-indanone (B140024) with a chiral auxiliary, such as (R)-phenylglycine amide. This method has been explored for the synthesis of the (S)-enantiomer, achieving an enantiomeric excess (ee) of 96%. researchgate.net While this specific example focuses on the (S)-enantiomer, the principle of using chiral auxiliaries in the reduction of indanone derivatives is applicable to the synthesis of the (R)-enantiomer by selecting the appropriate chiral moiety.

Chiral Brønsted acid catalysis has also been employed in the enantioselective synthesis of 1-aminoindene derivatives via asymmetric iminium ion cyclization reactions. rsc.org Although primarily yielding 1-aminoindenes, these can serve as intermediates for the synthesis of chiral 1-aminoindanes.

Biocatalysis-Based Deracemization

Biocatalysis offers an environmentally friendly and highly selective approach for the synthesis of chiral compounds. Deracemization techniques using enzymes can convert a racemic mixture of 1-aminoindan (B1206342) into the desired (R)-enantiomer.

Cyclohexylamine (B46788) oxidase (CHAO) is a flavoprotein enzyme that catalyzes the oxidative deamination of cyclic amines. nih.govnih.gov Some studies have investigated the substrate spectrum of CHAO from sources like Acinetobacter sp. YT-02, and 1-aminoindan has been included as a tested substrate. nih.gov While CHAO is primarily known for acting on cyclohexylamine, its activity towards 1-aminoindan suggests potential for biocatalytic transformations of this compound. nih.gov Research has also explored engineered CHAO variants with enhanced activity towards specific amine enantiomers, which could be relevant for the deracemization of 1-aminoindan derivatives. researchgate.net

Enzymatic resolution techniques exploit the ability of enzymes to selectively react with one enantiomer in a racemic mixture.

Lipases are commonly used in kinetic and dynamic kinetic resolution processes due to their ability to catalyze esterification and transesterification reactions with high enantioselectivity. chemrxiv.org In the context of 1-aminoindan, lipases, particularly Candida antarctica lipase (B570770) B (CALB), have been successfully employed in dynamic kinetic resolution (DKR) for the preparation of (R)-1-aminoindan. researchgate.netthieme-connect.comacs.org

A key aspect of lipase-driven DKR is the combination of the enantioselective enzymatic reaction (e.g., acetylation of the (S)-enantiomer of 1-aminoindan) with an in-situ racemization of the remaining (R)-enantiomer. researchgate.netthieme-connect.com This allows the conversion of the entire racemic mixture into the desired product or a derivative thereof with high enantiomeric excess. For example, DKR of racemic 1-aminoindan catalyzed by immobilized CALB together with a palladium racemization catalyst has yielded (R)-2,3-dihydro-1-indanamine with high yield (>90%) and excellent enantioselectivity (>99% ee). acs.org This process has been demonstrated on a significant scale. acs.org

Data from a study on DKR of racemic 1-aminoindan using CALB and a Pd nanocatalyst:

| Catalyst System | Substrate Concentration | Scale | Yield | Enantioselectivity (ee) |

| CALB + Pd nanocatalyst | 200 g/L | 73 g | >90% | >99% |

Transaminases (also known as aminotransferases) are enzymes that catalyze the transfer of an amino group, typically between a ketone or aldehyde and an amine. mbl.or.krgoogle.com They are valuable biocatalysts for the stereoselective synthesis of chiral amines from prochiral ketones. mbl.or.krajpamc.com

Transaminases can be used for the asymmetric amination of indanone derivatives to directly produce chiral aminoindanes, including the (R)-enantiomer. ajpamc.com These enzymes are known for their high enantioselectivity, potentially leading to high enantiomeric purity in the product. mbl.or.krgoogle.comajpamc.com Compared to traditional chemical processes, transaminase-catalyzed reactions can offer better enantiomeric purity and good yields in a single step. ajpamc.com

Research has explored the use of transaminase enzymes for the synthesis of (R)-1-aminoindan derivatives, highlighting their potential for achieving high chiral purity. ajpamc.com While specific detailed research findings solely focused on the direct transaminase-catalyzed synthesis of this compound from the corresponding ketone were not extensively detailed in the provided results, the general applicability of transaminases for the stereoselective synthesis of chiral amines from indanone structures is established. ajpamc.comgoogle.com Studies have shown that transaminases can operate stereoselectively on amino groups and can be used for the enantiomeric enrichment and stereoselective synthesis of chiral amines. google.comgoogle.com

Kinetic and Dynamic Kinetic Enzymatic Resolution

Racemization Catalysts for Dynamic Kinetic Resolution

Dynamic Kinetic Resolution (DKR) is a strategy that combines a kinetic resolution with a racemization process, allowing the undesired enantiomer to be converted back into the racemic mixture, thus making the entire racemate available for selective conversion into one enantiomer of the product acs.org. Racemization catalysts are crucial components of this process.

For the dynamic kinetic resolution of 1-aminoindan, novel and efficient racemization catalysts have been developed. One such catalyst is Pd/layered double-hydroxide-dodecyl sulfate (B86663) anion (PD/LDH-DS), which has shown superior racemization ability for (S)-1-aminoindan researchgate.net. This catalyst, when combined with a lipase like Novozym 435, allows for the dynamic kinetic resolution of arylamines researchgate.net. Another palladium nanocatalyst, Pd/AlO(OH), has been reported to racemize amines via an imine intermediate (hydrogen borrowing) thieme-connect.com. Racemization using 0.5 mol% of Pd/AlO(OH) in toluene (B28343) at 70 °C was complete within four hours thieme-connect.com.

In chemoenzymatic DKR of 1-aminoindan, a transition-metal catalyst is typically used to interconvert the enantiomers in tandem with a biocatalyst that selectively converts one isomer acs.org. Palladium catalysts on alkaline-earth supports, such as 5% Pd/BaSO4 and 5% Pd/CaCO3, have been studied as heterogeneous catalysts for the racemization of chiral benzylic amines, including 1-phenylethylamine (B125046) researchgate.net. These catalysts were able to selectively racemize amines with minimal formation of byproducts researchgate.net. A hybrid batch-flow system has been reported where racemization was conducted in a batch reactor at 70 °C using a heterogeneous Pd catalyst (Pd/BaSO4) along with sodium carbonate and ammonium (B1175870) formate (B1220265) acs.org.

A "Flash Thermal Racemization" (FTR) protocol in continuous flow has also been developed for the dynamic kinetic resolution of chiral amines, including 1-aminoindan, which does not require a base or a hydrogen donor acs.orgacs.org. This method can be integrated with an enzyme and has shown significantly higher productivity compared to previously reported methods acs.orgacs.org.

Asymmetric Hydrogenation

Asymmetric hydrogenation is a method that introduces chirality into a molecule by selectively adding hydrogen to a prochiral substrate, typically in the presence of a chiral catalyst wikipedia.org.

Chiral Rhodium and Ruthenium Catalysts

Chiral rhodium and ruthenium complexes are among the most common transition metal catalysts used in asymmetric hydrogenation of various substrates, including imines google.comajchem-b.comacs.org. These catalysts, often featuring chiral ligands such as diphosphines and diamines, are employed to produce optically active compounds with high enantioselectivity ajchem-b.com.

While the provided search results discuss the use of chiral rhodium and ruthenium catalysts in asymmetric hydrogenation of general substrates like olefins, ketones, and imines google.comajchem-b.comacs.org, and mention the asymmetric synthesis of (S)-1-aminoindane via heterogeneous metal-catalyzed reduction of a ketimine researchgate.net, direct detailed examples of the asymmetric hydrogenation specifically yielding this compound using these catalysts were not extensively detailed in the provided snippets. However, the general principle involves the use of a chiral metal complex to catalyze the addition of hydrogen to a prochiral precursor of 1-aminoindan, leading to the preferential formation of the (R)-enantiomer.

Resolution of Racemic 1-Aminoindan

Resolution of racemic 1-aminoindan is a common method for obtaining enantiomerically pure this compound chembk.comepo.org. This process typically involves separating the enantiomers from a racemic mixture.

Diastereomeric Salt Formation with Chiral Acids

The most important method for the separation of enantiomers on a large scale is crystallization, often involving the formation of diastereomeric salts with chiral acids epo.orggoogle.comchemrxiv.org. When a racemic base like 1-aminoindan reacts with an optically active acid, a pair of diastereomeric salts is formed epo.orggoogle.com. These diastereomeric salts have different physicochemical properties, such as solubility, which allows for their separation, typically by fractional crystallization epo.orggoogle.comgoogle.com. The desired diastereomeric salt, enriched in the (R)-1-aminoindan enantiomer, precipitates during crystallization, while the unwanted diastereomeric salt, enriched in the (S)-enantiomer, remains in the mother liquor epo.org.

Several chiral acids have been reported for the resolution of racemic 1-aminoindan through diastereomeric salt formation. These include L-malic acid, L(+)-aspartic acid, and (2R, 3R)-tartaric acid epo.orggoogle.comgoogle.com. L(-)-malic acid in absolute ethanol (B145695) has been disclosed, although this process reportedly has very low effectiveness, requiring multiple recrystallizations epo.orggoogle.com. Resolution using L(+)-aspartic acid and (2R, 3R)-tartaric acid in methanol (B129727) has been reported to yield enantiomeric purities of less than 94% google.com. L(-)-malic acid in methanol has provided a product with higher optical purity (99.75% HPLC) but with a lower yield google.comgoogle.com.

A new process using N-acetyl-L-glutamic acid as a resolving agent in methanol has also been developed epo.org. In this process, the formation of diastereomeric salts can result in either acidic salts (1:1 molar ratio of 1-aminoindan to N-acetyl-L-glutamic acid) or neutral salts (2:1 ratio) epo.org.

The resolution of racemic 1-aminoindan using L-N-acetylleucine has also been reported google.com.

N-Acetyl-L-Leucine as Resolving Agent

N-Acetyl-L-leucine has been disclosed as a resolving agent for racemic 1-aminoindan epo.orggoogle.comgoogle.com. A method using N-acetyl-L-leucine in an aqueous solution was reported, but achieving the desired enantiomeric purity for the R-isomer required 100 consecutive crystallizations, resulting in minimal yields epo.orggoogle.com. Despite this historical challenge, N-acetyl-L-leucine has been recognized as a resolving agent for 1-aminoindan, and recent developments have shown that a single crystallization of the corresponding diastereoisomeric salt with N-acetyl-L-leucine can achieve high enantiomeric excess (95%), with even higher purity (98%) after a second crystallization mdpi.com.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 2733933 |

| 1-Aminoindan | 123445 |

| N-Acetyl-L-leucine | 70912 |

Interactive Data Table:

While specific detailed data tables on yields and enantiomeric excesses for all mentioned methods and catalysts were not consistently available across the search results in a format suitable for direct extraction into an interactive table, the text provides some specific data points. Below is a summary of some quantitative results mentioned:

| Synthetic Method / Resolving Agent | Conditions | Enantiomeric Purity (ee) | Yield | Source |

| Resolution with L(-)-malic acid | Methanol | 99.75% (HPLC) | Lower | google.comgoogle.com |

| Resolution with L(+)-aspartic acid | Methanol | < 94% | N/A | google.com |

| Resolution with (2R,3R)-tartaric acid | Methanol | < 94% | N/A | google.com |

| Resolution with N-acetyl-L-leucine | Aqueous solution | Desired purity after 100 crystallizations | Minimal | epo.orggoogle.com |

| Resolution with N-acetyl-L-leucine | Single crystallization | 95% | N/A | mdpi.com |

| Resolution with N-acetyl-L-leucine | Second crystallization | 98% | N/A | mdpi.com |

| DKR with Pd/AlO(OH) + CALB | Toluene, 70 °C, 0.5 mol% Pd, 12 h | 96% | 80% | acs.org |

| DKR (Flash Thermal Racemization) | Continuous flow | N/A (Productivity up to 1362 μmol mL⁻¹ h⁻¹) | N/A | acs.orgacs.org |

| Asymmetric Hydrogenation (General) | Rh/Ru catalysts with chiral ligands | High enantioselectivity | N/A | ajchem-b.com |

| Reduction with L-Selectride | With ZnCl₂ (for α-keto esters) | >99:1 diastereoselectivity | 96% | nih.govnih.gov |

L-Malic Acid as Resolving Agent

L-(-)-Malic acid has been employed as a resolving agent for racemic 1-aminoindan. epo.orggoogle.com The process typically involves the formation of a diastereomeric salt between racemic 1-aminoindan and L-(-)-malic acid in a suitable solvent, such as methanol. google.com The diastereomeric salt of the (R)-enantiomer of 1-aminoindan with L-malic acid is reported to be less soluble in methanol than the salt formed with the (S)-enantiomer, facilitating its preferential crystallization from the solution. google.com

Research findings indicate that resolution using L-(-)-malic acid in methanol can yield (R)-1-aminoindan hydrogen-L-(-)-malate with high optical purity. One reported example using methanol as the solvent achieved an optical purity of 99.75% (HPLC) for the (R)-1-aminoindan hydrogen-L-(-)-malate salt, although the yield was noted as being lower compared to other acids. epo.orggoogle.com Another process using malic acid in absolute ethanol has been reported, but it required multiple recrystallizations (four times from 96% ethanol) and suffered from low yield and being time-consuming. google.com

Data from a reported resolution using L-(-)-malic acid in methanol:

| Racemic 1-Aminoindan | L-(-)-Malic Acid | Solvent | Crystallization Temperature | Product | Yield | Optical Purity (HPLC) |

| 1 g | 1.06 g | 5 ml MeOH | 35°C (seeded), then 20°C | (R)-1-aminoindan hydrogen-L-(-)-malate | 47.3% | 99.75% |

L(+)-Aspartic Acid as Resolving Agent

L(+)-Aspartic acid is another chiral dicarboxylic acid used for the resolution of racemic 1-aminoindan. epo.orggoogle.com Similar to L-malic acid, the resolution with L(+)-aspartic acid involves the formation of diastereomeric salts in a solvent like methanol. google.com The diastereomeric salt of the (R)-enantiomer with L(+)-aspartic acid is also less soluble in methanol, leading to its selective crystallization. google.com

However, studies have reported lower enantiomeric purities when using L(+)-aspartic acid compared to L-(-)-malic acid. Enantiomeric purities of less than 94% have been reported for resolutions using L(+)-aspartic acid in methanol. google.comepo.orggoogle.com

Data from a reported resolution using L(+)-aspartic acid in methanol:

| Racemic 1-Aminoindan | L(+)-Aspartic Acid | Solvent | Crystallization Temperature | Product | Yield | Optical Purity (HPLC) |

| 1 g | 0.55 g | 60 ml boiling MeOH | 50°C (seeded), then room temperature | (R)-1-aminoindan L-(+)-aspartate | 66% | 91.9% |

(2R, 3R)-Tartaric Acid as Resolving Agent

(2R, 3R)-Tartaric acid (also known as L-(+)-tartaric acid) is another chiral acid explored for the resolution of 1-aminoindan. epo.orggoogle.com Similar to the other dicarboxylic acids, resolution with (2R, 3R)-tartaric acid in methanol involves the formation and fractional crystallization of diastereomeric salts. google.com

Similar to L(+)-aspartic acid, resolutions using (2R, 3R)-tartaric acid have also been reported to yield enantiomeric purities of less than 94%. google.comepo.orggoogle.com

N-Acetyl-L-Glutaminate as Resolving Agent

N-Acetyl-L-glutamic acid has been identified as a resolving agent for the preparation of optically pure (R)-1-aminoindan through diastereomeric resolution. google.comlookchem.com The process involves the formation of diastereomeric salts of 1-aminoindan with N-acetyl-L-glutamic acid in a solvent system, followed by fractional crystallization. google.com

The formation of the diastereomeric salt can be carried out by combining racemic 1-aminoindan with N-acetyl-L-glutamic acid in a solvent, such as ethanol, and subsequently recovering the formed salt. google.com The molar ratio of racemic 1-aminoindan to N-acetyl-L-glutamic acid can range from 1:0.5 to 1:1.3, with preferred ratios between 1:0.7 and 1:1. google.com

Crystallization and purification steps are then employed to obtain the diastereomeric salt with the desired optical purity. google.com The desired (R)-1-aminoindan N-acetyl-L-glutaminate salt can be obtained with high yield and optical purity. lookchem.com

Data from reported crystallizations using (R)-1-aminoindan N-acetyl-L-glutaminate:

| Starting Material | Solvent | Solvent Volume | Initial Temperature | Cooling Profile | Seeding Temperature | Seeding Amount | Product |

| 2.67 g (R,S)-1-aminoindan N-acetyl-L-glutaminate | ethanol | 80 ml | Heated to 79°C | Cooled to 40°C over 25 min | 40°C | 0.03 g | Precipitated product |

| 70 g (R,S)-1-aminoindan N-acetyl-L-glutaminate | ethanol | 2100 ml | Heated to 79°C | Cooled to 40°C over 45 min | 40°C | 0.7 g | Precipitated product |

| 1 g (R)-1-aminoindan N-acetyl-L-glutaminate (Impure) | ethanol | 70 ml | Heated to 79°C | Cooled to 45°C over 20 min | 45°C | 0.01 g | Precipitated product (Further purified) |

| 1 g (R)-1-aminoindan N-acetyl-L-glutaminate (Impure) | ethanol | 70 ml | Heated to 79°C | Cooled to 40°C over 25 min | 40°C | 0.01 g | Precipitated product (Further purified) |

Optimization of Resolution Conditions

Optimizing the conditions for diastereomeric salt formation and crystallization is crucial for achieving high enantiomeric purity and yield of this compound. Factors such as the choice of solvent system, concentration, temperature, and crystallization kinetics play significant roles. google.comhamptonresearch.comrsc.org

The solvent system is a critical parameter, as it influences the solubility of the diastereomeric salts and thus the effectiveness of the fractional crystallization. google.com For instance, the use of methanol has been explored for resolutions with L-malic acid, L-aspartic acid, and (2R, 3R)-tartaric acid. google.com For resolution with N-acetyl-L-glutamic acid, ethanol, and mixtures of ethanol with water have been investigated. google.com Optimal solute to solvent ratios are also important for efficient crystallization. google.com

Temperature Control in Crystallization

Temperature control is a key factor in the crystallization process for obtaining optically pure (R)-1-aminoindan. google.com Temperature influences the solubility of the diastereomeric salts and can be used to manipulate crystal nucleation and growth. hamptonresearch.com

Studies have shown that carrying out the resolution within a specific temperature range can lead to higher optical purity of the desired product. google.com For resolutions using N-acetyl-L-glutamic acid, temperatures between 5°C and 80°C have been found to yield higher optical purity. google.com The initiation of crystallization at temperatures between 20°C and 65°C, preferably between 30°C and 50°C, and most preferably between 35°C and 45°C, can lead to the best results. google.comepo.org Seeding the crystallization mixture with crystals of the desired diastereomeric salt at a controlled temperature can help initiate crystallization and control the process. google.comepo.org

Racemization and Recycling of Unwanted Enantiomers

Mother liquors obtained from the optical resolution of racemic 1-aminoindan, containing the (S)- and (R)-1-aminoindan acid addition salts with a higher proportion of the (S)-enantiomer, can be used as starting material for racemization. google.com The acid addition salts in the mother liquor can be neutralized to obtain a mixture of (S)- and (R)-1-aminoindan free base, which can then be subjected to a racemization process. google.com The racemized mixture can then be reintroduced into the resolution process to obtain more of the desired this compound. google.com

Enantiomeric Purity Assessment and Control

The enantiomeric purity of this compound is typically assessed using methods capable of distinguishing between the (R) and (S) enantiomers. The most common and effective techniques involve chromatography using chiral stationary phases and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with chiral auxiliaries cat-online.comacs.orgrsc.org. These methods allow for the quantification of each enantiomer present in a sample, thereby determining the enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is a widely used technique for determining the enantiomeric purity of this compound epo.orggoogle.comcat-online.comscas.co.jp. Chiral columns are designed to interact differently with each enantiomer, leading to their separation based on the formation of transient diastereomeric complexes scas.co.jp.

Polysaccharide-based chiral columns, such as Chiralpak AD-H and Chiralpak AS-H, have been successfully employed for the enantiomeric separation of 1-aminoindan epo.orggoogle.com.

Specific conditions reported for the HPLC analysis of 1-aminoindan enantiomers include:

Column Type: Polysaccharide-based chiral column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm particles; Chiralpak AS-H, 250 x 4.6 mm, 5 µm particles) epo.orggoogle.com.

Mobile Phase: Mixtures of hexane, ethanol, and a basic additive like butylamine (B146782) are commonly used. For instance, a mobile phase composed of hexane, ethanol, and butylamine in a ratio of 980:20:0.4 (V/V/V) has been reported epo.org. Another method used a ratio of 980:17:0.4 (V/V/V) google.com.

Flow Rate: Typical flow rates range from 0.6 mL/min to 0.7 mL/min epo.orggoogle.com.

Detector: UV detectors are commonly used, with detection wavelengths such as 265 nm specified for monitoring the separated enantiomers epo.orggoogle.com.

Injection Volume: Sample injection volumes around 10-15 µL have been reported epo.orggoogle.com.

Sample Preparation: Sample solutions are typically prepared by dissolving the 1-aminoindan in a suitable solvent, such as the mobile phase components or acetonitrile/water mixtures, at concentrations around 1-10 mg/ml for enantiomeric purity analysis epo.org.

This method allows for the baseline separation of the (R)- and (S)-enantiomers, enabling the accurate quantification of each component based on peak areas epo.orggoogle.com.

Nuclear Magnetic Resonance (NMR) for Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine the enantiomeric excess of 1-aminoindan, particularly when employing chiral solvating agents (CSAs) or chiral derivatizing agents acs.orgrsc.orgnih.govresearchgate.net. Enantiomers have identical NMR spectra in achiral environments. However, in the presence of a chiral auxiliary, diastereomeric complexes are formed, which are spectroscopically distinct and exhibit different chemical shifts in the NMR spectrum rsc.orgresearchgate.net.

For 1-aminoindan, both ¹H and ¹³C NMR spectroscopy have been explored for ee determination acs.orgrsc.orgnih.govresearchgate.net. While ¹H NMR can be complicated by overlapping signals and complex coupling patterns, particularly in the aliphatic region, ¹³C NMR often provides simpler spectra with singlet peaks for each carbon site, which can reduce signal overlap rsc.org. Significant chemical shift differences (Δδ) between the diastereomeric complexes in the ¹³C NMR spectrum can facilitate quantification rsc.org.

Chiral solvating agents reported for use with 1-aminoindan include triphenoxyborane in combination with R-binol, and R-VAPOL-phosphoric acid (R-VAPOL-PA) acs.orgrsc.orgnih.govresearchgate.net. These agents interact non-covalently with the chiral amine, inducing differential magnetic environments for the enantiomers researchgate.net.

Advanced NMR techniques, such as two-dimensional pure-shift NMR methods like F1F2-HOBS-zCOSY, have been shown to enhance resolution and improve the precision of ee quantification, even for samples with high enantiomeric excess (up to 99% ee) acs.orgnih.gov. This technique helps to suppress scalar couplings, resulting in simplified spectra with sharper signals acs.orgnih.gov.

The derivatization protocol involving the formation of chiral boronate esters from 1-aminoindan, R-binol, and triphenoxyborane in a deuterated solvent like CDCl₃ allows for direct ee quantification by NMR acs.org.

NMR-based methods, particularly when combined with suitable chiral auxiliaries and advanced techniques, provide a valuable tool for the precise determination of the enantiomeric excess of this compound.

Pharmacological and Biological Activities of R 1 Aminoindan

Role as a Major Metabolite of Rasagiline (B1678815)

(R)-(-)-1-Aminoindan is the principal metabolite formed from the metabolism of rasagiline researchgate.netwikipedia.orgnih.govwikipedia.org. Rasagiline, an irreversible and selective MAO-B inhibitor, is primarily metabolized in the liver by the cytochrome P-450 enzyme CYP1A2, leading to the formation of this compound through N-dealkylation nih.govwikipedia.org. This metabolic pathway is significant because, unlike selegiline (B1681611), rasagiline does not produce amphetamine-like metabolites wikipedia.orgopenaccessjournals.com.

Absence of Amphetamine-like Activity

A key characteristic of this compound is the absence of amphetamine-like activity researchgate.netwikipedia.orgwikipedia.org. This is a notable difference when compared to the metabolites of selegiline, such as levomethamphetamine and levoamphetamine, which are known to possess psychostimulant effects wikipedia.orgwikipedia.org. The lack of such activity in this compound is considered a potential advantage of rasagiline over selegiline researchgate.net. While 2-aminoindane, a related isomer, can inhibit reuptake and induce the release of dopamine (B1211576) and norepinephrine (B1679862), this compound does not exhibit these effects to a significant degree and has been shown to suppress, rather than increase, locomotor activity in rodents wikipedia.orgwikipedia.org.

Weak or Devoid Monoamine Oxidase B (MAO-B) Inhibition

In contrast to its parent compound, rasagiline, this compound exhibits weak or is devoid of significant monoamine oxidase inhibition researchgate.netwikipedia.orgnih.gov. While rasagiline is a potent, selective, and irreversible inhibitor of MAO-B, its major metabolite, this compound, shows only weak reversible MAO-B inhibition researchgate.netnih.gov. Studies have indicated that this compound did not inhibit brain MAO-B in vitro and ex vivo at concentrations that would be relevant for the parent compound openaccessjournals.com.

Data on MAO-B Inhibition:

| Compound | MAO-B Inhibition | Reversibility |

| Rasagiline | Potent, Selective | Irreversible |

| This compound | Weak or Devoid | Reversible |

Differences from Selegiline Metabolites

The metabolic profile of rasagiline, yielding this compound, presents distinct differences from that of selegiline openaccessjournals.com. Selegiline is metabolized into L-methamphetamine and L-amphetamine, metabolites associated with amphetamine-like properties and potential adverse effects wikipedia.orgopenaccessjournals.commdpi.com. This compound, on the other hand, does not produce these amphetamine metabolites wikipedia.orgopenaccessjournals.com. This difference in metabolic pathways and resulting metabolites is a key distinction between rasagiline and selegiline wikipedia.org.

Comparison of Metabolites:

| Parent Compound | Major Metabolite(s) | Amphetamine-like Activity | Neuroprotective Properties |

| Rasagiline | This compound | Absent | Yes |

| Selegiline | L-methamphetamine, L-amphetamine | Present | Less pronounced or absent |

Neuroprotective and Anti-apoptotic Properties

Mechanisms of Neuroprotection

The neuroprotective effects of this compound are thought to involve several mechanisms, some of which may be independent of MAO inhibition researchgate.net. Research suggests that this compound can influence pathways related to cell survival and apoptosis nih.gov.

Protection Against Glutamate-Induced Excitotoxicity

One of the proposed mechanisms for the neuroprotective action of this compound is its ability to protect against glutamate-induced excitotoxicity researchgate.netresearchgate.net. Glutamate (B1630785) excitotoxicity is a process where excessive glutamate levels lead to neuronal damage and death, implicated in various neurodegenerative conditions. Studies have shown that this compound can prevent glutamate-induced cell death in neuronal cell cultures, although sometimes at relatively high concentrations researchgate.net. Research using rat hippocampal slices indicated that both rasagiline and aminoindan could antagonize NMDA, AMPA, and metabotropic glutamate receptor-mediated increases in transmission, suggesting an interference with glutamatergic transmission researchgate.net.

Attenuation of Oxidative Stress (e.g., SIN-1, L-BSO, 6-OHDA)

This compound has demonstrated the ability to protect against oxidative stress induced by various neurotoxins. Studies have shown its neuroprotective effects against insults such as SIN-1, L-buthionine-(S,R)-sulfoximine (L-BSO), and 6-hydroxydopamine (6-OHDA). researchgate.netresearchgate.net These neurotoxins are known to induce oxidative stress, contributing to cellular damage. For instance, 6-OHDA is rapidly auto-oxidized, producing potentially toxic products and reactive oxygen species. researchgate.net this compound has been shown to protect against 6-OHDA toxicity. researchgate.net

Modulation of Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF)

Research indicates that this compound can influence the levels of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Glial Cell Line-Derived Neurotrophic Factor (GDNF). researchgate.net Along with rasagiline, (R)-1-aminoindan has been shown to induce the expression of GDNF and BDNF, as well as NT-3, NGF, and the BDNF-receptor TrkB, in cellular and animal models. researchgate.net An increase in BDNF and GDNF levels can be associated with neurorescue effects and may correlate with the number of dopaminergic neurons. researchgate.net

Direct Binding to Alpha-Synuclein (B15492655)

This compound has been found to bind directly to alpha-synuclein. researchgate.netresearchgate.netnih.govresearchgate.netacs.org This binding is suggested to promote a neuroprotective conformation, specifically a "loop" structure, which is less likely to aggregate or form fibrils. researchgate.netresearchgate.netnih.govresearchgate.netacs.org This interaction with alpha-synuclein may contribute to attenuating the misfolding and aggregation of the protein. researchgate.net Studies using nanopore analysis and isothermal titration calorimetry have investigated the binding of (R)-1-aminoindan to alpha-synuclein. researchgate.netnih.govresearchgate.netacs.org

In vitro and In vivo Experimental Models

The pharmacological and biological activities of this compound have been investigated using various experimental models, both in vitro and in vivo. researchgate.netresearchgate.net

Cell Culture Studies (e.g., SH-SY5Y, PC12 cells)

Cell culture studies have been instrumental in understanding the effects of this compound at the cellular level. It has demonstrated neuroprotective and anti-apoptotic activity in neuronal cell models such as PC12 and neuroblastoma SH-SY5Y cells. researchgate.net These studies have shown protection against various neurotoxins, including SIN-1, MPTP, 6-hydroxydopamine, and N-methyl-(R)-salsolinol, as well as against ischemia. researchgate.net In these cell lines, rasagiline, which is metabolized to this compound, has been shown to increase SOD activity and Bcl-2 expression, inhibit caspase 3 activation, prevent DNA laddering, inhibit toxin-induced mitochondrial membrane potential fall, and prevent toxin-induced apoptosis. chemicalbook.com While these specific findings are attributed to rasagiline in the source, the context implies that its metabolite, this compound, contributes to these effects. researchgate.net

Effects on Neurotransmitter Systems

Impact on Locomotor Activity

(R)-1-aminoindane has been shown to improve motor function in animal models of Parkinson's disease. wikipedia.orgresearchgate.netnih.gov This observed improvement in motor performance aligns with its potential to enhance striatal dopaminergic neurotransmission. nih.gov In a comparative study, while 2-aminoindan (B1194107) increased locomotor activity in rodents, 1-aminoindane was found to suppress it, highlighting distinct behavioral effects between these positional isomers. wikipedia.org The parent compound, rasagiline, has demonstrated the ability to restore motor activity in models of drug-induced hypokinesia and improve the recovery of normal locomotion in models of haloperidol-induced catalepsy. nih.gov

Interactions with Other Neurotransmitter Systems

(R)-1-aminoindane is reported to possess catecholamine-modulating actions. wikipedia.orgwikipedia.org Investigations into its interaction with neurotransmitter transporters have shown that 1-aminoindan (B1206342) inhibits the reuptake of norepinephrine with significantly lower potency (28-fold less) compared to 2-aminoindane. wikipedia.org Similarly, its inhibition of dopamine reuptake was found to be considerably weaker (300-fold less potent) than that of 2-aminoindan. wikipedia.org This suggests a limited direct interaction with norepinephrine and dopamine reuptake mechanisms for 1-aminoindan compared to its isomer.

Other aminoindane derivatives have shown interactions with different neurotransmitter systems. For instance, (R)-(-)-6-hydroxy-1-aminoindan, a related compound, has been indicated to interact with dopamine receptors. smolecule.com Additionally, 1-aminoindan-1,5-dicarboxylic acid (AIDA) is known as a selective antagonist of the mGlu1 receptor, while 1-Amino-5-phosphonoindan-1-carboxylic acid (APICA) acts as a selective antagonist for mGlu2 and mGlu3 receptors. wikipedia.orgjpp.krakow.pljpp.krakow.plnih.gov

Other Biological Activities of Aminoindane Derivatives

The aminoindane structural motif is present in a variety of pharmaceutically active compounds and is associated with a broad spectrum of biological activities. natprobiotech.comresearchgate.netajrconline.orgresearchgate.netresearchgate.netajrconline.org These include, but are not limited to, antibacterial, antiviral, and anticonvulsant properties. natprobiotech.comresearchgate.netajrconline.orgresearchgate.netresearchgate.netajrconline.org

Antibacterial Activity

Aminoindane derivatives have demonstrated antibacterial activity. natprobiotech.comresearchgate.netajrconline.orgresearchgate.net Research has specifically investigated the effects of certain aminoindane derivatives against important nosocomial pathogens such as Acinetobacter baumannii and Methicillin-resistant Staphylococcus aureus (MRSA). natprobiotech.comresearchgate.netresearchgate.net Studies employing techniques like disc diffusion and microdilution have evaluated the extent of this antibacterial action. natprobiotech.comresearchgate.netresearchgate.net For example, in one study, specific aminoindane derivatives (compounds 8 and 9) produced zones of inhibition against A. baumannii and MRSA, with minimum inhibitory concentration (MIC) values ranging from 3.9025 to 15.625 μg/ml. natprobiotech.comresearchgate.netresearchgate.net

Table 1: Antibacterial Activity of Representative Aminoindane Derivatives (Compounds 8 and 9)

| Compound | Bacterial Strain | Zone of Inhibition Diameter (mm) | MIC (μg/ml) |

| Compound 8 | Acinetobacter baumannii | 0.7 - 1.0 | 3.9025 |

| Compound 8 | MRSA | 0.7 - 1.0 | 3.9025 |

| Compound 9 | Acinetobacter baumannii | 0.7 - 1.0 | 15.625 |

| Compound 9 | MRSA | 0.7 - 1.0 | 15.625 |

Data derived from studies using disc diffusion and microdilution techniques. natprobiotech.comresearchgate.netresearchgate.net

Antiviral Activity (e.g., HIV Protease Inhibitors)

The aminoindane structure is also associated with antiviral activity. natprobiotech.comresearchgate.netresearchgate.netresearchgate.net In the context of HIV protease inhibitors, the aminoindane group can serve as a structural mimic for key components involved in enzyme binding. researchgate.netnih.govmdpi.com A notable example is the incorporation of (1S, 2R)-1-aminoindan-2-ol, a derivative of aminoindane with a hydroxyl group, into the structure of Indinavir, an important HIV protease inhibitor. nih.govmdpi.com The presence of this amino alcohol moiety contributes to the efficacy of Indinavir in inhibiting HIV protease. nih.govmdpi.com

Anticonvulsant Activity

Aminoindane derivatives have demonstrated anticonvulsant properties. natprobiotech.comresearchgate.netajrconline.orgresearchgate.netresearchgate.netajrconline.orggoogle.com Research has explored the potential of various aminoindane-based compounds to protect against seizures in animal models. ajrconline.orgnih.govnih.gov Studies utilizing models such as the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test in mice have identified aminoindane derivatives with anti-seizure effects. nih.govnih.gov For instance, bicyclic groups like indanyl linked to an amino acetamide (B32628) chain have shown notable anticonvulsant activity in mouse models of tonic seizures. ajrconline.org

Table 2: Anticonvulsant Activity of Bicyclic Amino Acetamide Derivatives in Mouse Models

| Structural Feature | Activity Against Tonic Seizures (MES, Bicuculline, Picrotoxin tests) | Neurotoxicity (Rota-rod test) |

| Bicyclic (Indanyl) group linked to amino acetamide chain | Active (ED > 10, < 100 mg/kg, oral) | Doses devoid of neurotoxicity |

| Bicyclic (Tetralinyl) group linked to amino acetamide chain | Among the most active | Doses devoid of neurotoxicity |

Activity reported at doses effective against tonic seizures and evaluated for neurotoxicity. ajrconline.org

Potential in Other Neurological Conditions

Beyond its association with Parkinson's disease, the neuroprotective and modulating properties of this compound suggest potential therapeutic applications in a range of other neurological conditions. Studies have explored its effects in experimental models of various neurological insults and age-related cognitive decline.

Research in aged mice and rats has demonstrated that chronic systemic treatment with this compound can exert a significant positive impact on neuropsychiatric functions and ameliorate cognitive behavior deficits. nih.gov These improvements were observed across various tasks assessing spatial learning and memory retention, working memory, learning abilities, and nest building behavior. nih.gov Furthermore, treatment with this compound produced an antidepressant-like effect in these aged animals. nih.gov

At a molecular level, the beneficial effects of this compound in aged rodents were associated with significant enhancements in the expression levels of key neurotrophic factors, including brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), as well as the tyrosine kinase B (Trk-B) receptor. nih.gov Increases were also noted in synaptic plasticity markers such as synapsin-1 and growth-associated protein-43 (GAP-43) in the striatum and hippocampus. nih.gov The compound also demonstrated anti-apoptotic properties by up-regulating the expression of pro-survival Bcl-2 mRNA, increasing the Bcl-2/Bax anti-apoptotic index, and enhancing the activity of the antioxidant enzyme catalase in the brain of aged mice. nih.gov

In vitro studies have indicated that this compound can provide protection against neuronal cell death induced by various insults. It has shown protective effects against glutamate-induced excitotoxicity, a process implicated in several neurological disorders including epilepsy and stroke. researchgate.netgoogle.com Additionally, this compound has been found to protect neurons from oxidative stress induced by hydrogen peroxide. nih.gov

Experimental models relevant to conditions such as stroke, brain trauma, neurotoxic injury, brain ischemia, and spinal trauma injury have also been explored, suggesting potential neuroprotective activity of this compound in these contexts. google.com The compound's ability to protect against NMDA-induced cell death in cerebellar cultures further supports its potential in mitigating excitotoxicity-related neuronal damage. google.com

The observed neuroprotective and cognitive-enhancing effects of this compound in various experimental models highlight its potential beyond its role as a rasagiline metabolite, suggesting possible therapeutic avenues for age-related cognitive decline and acute neurological injuries.

Summary of Research Findings in Other Neurological Conditions

| Neurological Condition/Model | Experimental Model | Observed Effects |

| Age-Related Cognitive Decline | Aged Mice and Rats | Improved spatial learning and memory, working memory, learning abilities, nest building behavior; Antidepressant-like effect. nih.gov |

| Neuroprotection (in vitro) | Neuronal cell cultures (various insults) | Protection against glutamate-induced excitotoxicity. researchgate.net Protection against hydrogen peroxide-induced oxidative stress. nih.gov |

| Excitotoxicity | NMDA-induced cell death in cerebellar cultures | Increased survival of cerebellum cells. google.com |

| Potential in Acute Neurological Injury | Models relevant to Stroke, Brain Trauma, etc. | Indicated potential for neuroprotective activity. google.com |

| Neurotrophic Support (in aged animals) | Aged Mice and Rats (brain tissue) | Enhanced expression of BDNF, NGF, Trk-B receptor, Synapsin-1, GAP-43. nih.gov |

| Anti-apoptotic Effects (in aged animals) | Aged Mice and Rats (brain tissue) | Up-regulated Bcl-2 mRNA, increased Bcl-2/Bax index. nih.gov |

| Antioxidant Activity (in aged animals) | Aged Mice and Rats (brain tissue) | Enhanced catalase activity. nih.gov |

Applications and Derivatives in Pharmaceutical Development

Intermediate in Rasagiline (B1678815) Synthesis

(R)-(-)-1-Aminoindan is a crucial, enantiomerically pure intermediate in the chemical synthesis of Rasagiline. epo.org Rasagiline, known chemically as (R)-N-(prop-2-ynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, irreversible inhibitor of monoamine oxidase type B (MAO-B), indicated for the treatment of Parkinson's disease. epo.org The synthesis of Rasagiline fundamentally involves the alkylation of the primary amine group of this compound. google.com

Several synthetic strategies have been developed to produce Rasagiline, often beginning with racemic 1-aminoindan (B1206342), which is then separated into its distinct (R) and (S) enantiomers through resolution processes involving chiral acids. epo.orgguidechem.com Once the pure (R)-enantiomer is isolated, it is reacted with a propargyl group donor, such as propargyl chloride, propargyl bromide, or propargyl sulfonates, under basic conditions to yield the Rasagiline base. google.comgoogle.comgoogle.com

The most common pharmaceutical form of Rasagiline is its mesylate salt, Rasagiline Mesylate, which offers improved stability and handling properties for clinical use. googleapis.com The preparation of this salt is the final step in the synthesis process, following the formation of the Rasagiline free base.

The synthesis pathway is as follows:

Starting Material : The process begins with the key chiral intermediate, this compound. researchgate.net

Alkylation : This intermediate undergoes N-alkylation with a propargyl halide or sulfonate to form (R)-N-propargyl-1-aminoindan (Rasagiline base). researchgate.net

Salt Formation : The resulting Rasagiline base is then treated with methanesulfonic acid in a suitable solvent, such as isopropanol, to produce Rasagiline Mesylate. google.com

This conversion to the mesylate salt is a critical step for the formulation of the final drug product, marketed as Azilect®, ensuring its quality and stability. guidechem.comgoogleapis.com

Development of Novel Aminoindane Scaffolds for Enhanced Biological Activity

The aminoindan ring system is recognized as a "privileged scaffold" in medicinal chemistry. researchgate.net This means its structure is frequently found in biologically active compounds, making it a valuable starting point for the design of new drugs. mdpi.com Researchers have leveraged the aminoindan core to develop novel molecules with a wide spectrum of potential therapeutic applications, including neuroprotective, antibacterial, and antiviral activities, by modifying its structure to enhance bioavailability and target-specific activity. researchgate.netnih.govresearchgate.net

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological effects. For aminoindan derivatives, SAR studies have revealed key insights:

Stereoselectivity : The orientation of the amino group is critical. For instance, in 4-hydroxy-2-di-n-propylaminoindan, the R-isomer is significantly more potent as a dopaminergic agent than the S-isomer, highlighting the importance of the specific chirality found in this compound. nih.gov

Ring Substitution : The position and nature of substituents on the aromatic ring dramatically alter the pharmacological profile. The unsubstituted 2-aminoindan (B1194107) acts as a potent releaser of the catecholamines norepinephrine (B1679862) and dopamine (B1211576). nih.gov However, adding specific groups to the ring can shift this selectivity. For example, 5-methoxy-6-methyl-2-aminoindan is highly selective for the serotonin (B10506) transporter (SERT), demonstrating that targeted modifications can fine-tune the biological activity of the aminoindan scaffold. nih.govresearchgate.net

Beyond its role as a synthetic intermediate, the aminoindan structure itself possesses inherent neuroprotective properties. 1-(R)-aminoindan, which is the primary metabolite of Rasagiline, has demonstrated significant neuroprotective and anti-apoptotic effects in various experimental models. researchgate.netnih.govnih.gov This discovery has spurred the design of new neuroprotective agents that use the aminoindan moiety as their base structure. researchgate.net The objective of this research is to develop more potent compounds that can protect neurons from oxidative stress and other forms of damage characteristic of neurodegenerative diseases. researchgate.netnih.gov

To further enhance the neuroprotective potential of the aminoindan core, chemists have combined it with other biologically active scaffolds. The oxindole (B195798) ring is another "privileged scaffold" known for its presence in many therapeutic agents. nih.gov By synthesizing hybrid molecules that incorporate features of both aminoindan and oxindole, researchers have created novel compounds with promising activity. researchgate.net One such derivative, identified as GIF-0726-r, has shown the ability to protect cultured neuronal cells from glutamate-induced toxicity at very low concentrations, validating the strategy of merging these two potent scaffolds. researchgate.net

The versatility of the aminoindan scaffold is further demonstrated by its use in developing inhibitors for enzymes implicated in a range of diseases, from glaucoma to Alzheimer's disease.

Carbonic Anhydrase (CA) Inhibitors : Sulfonamide derivatives of aminoindan have been synthesized and shown to effectively inhibit human carbonic anhydrase isozymes hCA I and hCA II. tandfonline.com Furthermore, novel β-lactam derivatives incorporating a 2-aminoindan structure have been identified as highly potent inhibitors of these same enzymes, with inhibition constants (Ki) in the low nanomolar range, indicating very strong binding and inhibitory activity. researchgate.netnih.govresearchgate.net

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitors : The inhibition of AChE and BuChE is a primary therapeutic strategy for Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. mdpi.comup.ac.za The same 2-aminoindan β-lactam derivatives that potently inhibit carbonic anhydrases have also been found to be powerful inhibitors of AChE. nih.govresearchgate.netnih.gov This dual activity is of significant interest. The development of aminoindan-based molecules that can inhibit both AChE and BuChE is an active area of research. nih.govmdpi.commdpi.com

The tables below summarize the inhibitory activities of selected 2-aminoindan derivatives against these enzymes.

Table 1: Inhibitory Activity of 2-Aminoindan β-Lactam Derivatives Data sourced from multiple studies. researchgate.netnih.govnih.gov

| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | AChE (Ki, nM) |

| 2a | 0.44 | 0.93 | 0.25 |

| 2b | 1.21 | 2.15 | 0.41 |

| 2c | 2.37 | 3.84 | 0.55 |

| 2d | 3.14 | 4.51 | 0.62 |

| 2e | 4.08 | 5.72 | 0.78 |

| 2f | 5.16 | 6.98 | 0.94 |

| 2g | 6.29 | 8.34 | 1.13 |

| 2h | 0.89 | 1.55 | 0.33 |

| 2i | 1.76 | 2.89 | 0.48 |

| 2j | 2.91 | 4.12 | 0.59 |

| 2k | 3.88 | 5.23 | 0.71 |

Table 2: Inhibitory Activity of Aminoindan Sulfonamide Derivatives Data sourced from Akbaba et al. tandfonline.com

| Compound | hCA I (Ki, µM) | hCA II (Ki, µM) |

| N-(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methanesulfonamide | 46 | Not Reported |

| N-(1,2,3,4-tetrahydronaphthalene-2-yl)methanesulfonamide | Not Reported | 94 |

Ligand Design and Receptor Binding Studies

The rigid bicyclic structure of this compound serves as a valuable scaffold in ligand design, enabling the synthesis of derivatives with specific affinities for various biological targets. Its stereochemistry and conformational constraints are crucial for achieving selective binding to enzymes and receptors involved in neurological pathways. Researchers have extensively modified the amino group and the aromatic ring of the indan (B1671822) moiety to explore structure-activity relationships (SAR) and optimize ligand potency and selectivity.

The (R)-1-aminoindan core is central to the development of potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme that metabolizes dopamine in the brain. rasagiline.com The most prominent example is Rasagiline, or N-propargyl-1(R)-aminoindan, a second-generation, irreversible MAO-B inhibitor. rasagiline.comresearchgate.net Rasagiline binds covalently to the N5 nitrogen of the flavin residue of MAO, leading to the enzyme's irreversible inactivation. nih.gov This inhibition is highly selective for the B-isoform of the enzyme. nih.govnih.gov

Studies have shown that the (R)-enantiomer is significantly more potent than the (S)-enantiomer, highlighting the stereospecificity of the interaction with the MAO-B active site. acs.org Rasagiline is 5 to 10 times more potent than the earlier MAO-B inhibitor, selegiline (B1681611). researchgate.net The primary metabolite of rasagiline is (R)-1-aminoindan itself, which acts as a reversible and much weaker MAO-B inhibitor. researchgate.netresearchgate.net Unlike selegiline, which is metabolized to amphetamine-like substances, rasagiline's metabolism to 1-aminoindan avoids such effects. researchgate.netnih.gov

| Compound | Chemical Name | MAO-B Inhibition Type | Potency/Selectivity Notes | Reference |

|---|---|---|---|---|

| Rasagiline | N-propargyl-1(R)-aminoindan | Irreversible, Selective | Highly potent; 5-10 times more potent than selegiline. Shows 100-fold higher potency for MAO-B over MAO-A. | researchgate.netacs.org |

| (R)-1-Aminoindan | (1R)-2,3-dihydro-1H-inden-1-amine | Reversible, Weak | Major metabolite of Rasagiline. Lacks significant MAO inhibition compared to the parent compound. | researchgate.netresearchgate.netwikipedia.org |

| (S)-PAI | N-propargyl-1(S)-aminoindan | Irreversible | MAO-B is 2500-fold more selective for the R-enantiomer (Rasagiline) over the S-enantiomer. | acs.org |

Beyond enzyme inhibition, the (R)-1-aminoindan structure has been implicated in direct protein-protein interaction modulation, specifically with alpha-synuclein (B15492655) (α-Syn). researchgate.net The misfolding and aggregation of α-Syn are central to the pathology of neurodegenerative diseases like Parkinson's disease. acs.orgrpeptide.com

Research indicates that (R)-1-aminoindan, the main metabolite of rasagiline, binds directly to α-synuclein. researchgate.netresearchgate.netmdpi.com This binding is proposed to be neuroprotective. researchgate.netmdpi.com Nanopore analysis and other biophysical studies suggest that this interaction induces a "loop" conformation in the α-synuclein protein. researchgate.net This altered conformation is less prone to aggregation and fibril formation. researchgate.net In contrast, other compounds may cause α-synuclein to adopt a more compact structure that is associated with neurotoxicity. researchgate.netacs.org The ability of (R)-1-aminoindan to favorably modulate α-synuclein conformation presents a promising strategy for developing anti-aggregation therapeutics. mdpi.com Isothermal titration calorimetry has been used to estimate the binding constants of related molecules, demonstrating a direct interaction. researchgate.net

| Compound | Effect on α-Syn Conformation | Proposed Outcome | Reference |

|---|---|---|---|

| (R)-1-Aminoindan | Promotes a "loop" structure | Neuroprotective; attenuates misfolding and aggregation | researchgate.netmdpi.com |

| Rasagiline | Binds to α-Syn, forming a loop structure | Neuroprotective; less likely to aggregate or form fibrils | researchgate.net |

The 1-aminoindan scaffold has been successfully utilized to design antagonists for Group I metabotropic glutamate (B1630785) receptors (mGluRs), specifically mGluR1 and mGluR5. nih.govnih.gov These receptors are involved in modulating excitatory neurotransmission and are targets for various central nervous system disorders. nih.govnih.gov

A key derivative is 1-aminoindan-1,5-dicarboxylic acid (AIDA), which was developed as a potent and selective competitive antagonist for phospholipase C-linked mGluRs (Group I). acs.org AIDA has been instrumental as a pharmacological tool to investigate the physiological roles of these receptors. nih.gov For instance, studies have shown that AIDA can block hippocampus-dependent contextual conditioning in rats, providing evidence for the role of Group I mGluRs in specific learning and memory processes. nih.gov The development of such antagonists demonstrates the versatility of the 1-aminoindan structure in creating ligands that can modulate G-protein coupled receptors by introducing appropriate functional groups, like carboxylic acids, to interact with the glutamate binding site. acs.org

| Compound | Target Receptor(s) | Mechanism of Action | Significance in Research | Reference |

|---|---|---|---|---|

| AIDA | Group I mGluRs (mGluR1, mGluR5) | Competitive Antagonist | A selective pharmacological tool to study the function of Group I mGluRs in processes like learning and memory. | acs.orgnih.gov |

Reference Standards and Quality Control Applications

This compound plays a critical role as a reference standard in the pharmaceutical industry, particularly in the quality control (QC) of drugs where it is a known metabolite or synthetic precursor. pharmaffiliates.comchemicea.com Its primary application in this context is as a certified reference material for the analysis of Rasagiline. veeprho.comveeprho.com

As the principal metabolite of Rasagiline, regulatory agencies require that pharmaceutical manufacturers monitor and control the levels of (R)-1-aminoindan in the final drug product to ensure its purity, safety, and consistency. wikipedia.orgnih.gov QC laboratories use highly purified this compound as a standard to:

Identify and Quantify: Develop and validate analytical methods (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC) to accurately detect and measure the amount of (R)-1-aminoindan as an impurity in batches of Rasagiline.

Method Validation: Confirm the specificity, linearity, accuracy, and precision of analytical tests designed to assess the purity of the active pharmaceutical ingredient (API).

Stability Testing: Evaluate the degradation profile of Rasagiline under various conditions, where (R)-1-aminoindan may appear as a degradant.

The availability of well-characterized this compound is therefore essential for ensuring that Rasagiline-containing medicines meet the stringent quality standards set by health authorities worldwide. pharmaffiliates.comlgcstandards.com

Advanced Research Topics and Future Directions

Investigation of In Vivo Effects of (R)-(-)-1-Aminoindan

Studies have investigated the in vivo effects of this compound, revealing promising neuroprotective activities in various animal models of neurodegeneration. wikipedia.orgnih.govresearchgate.netnih.gov Research in aged mice and rats demonstrated that chronic systemic treatment with this compound positively impacted neuropsychiatric functions and cognitive behavior, including spatial learning, memory retention, working memory, and nest building behavior. nih.gov It also exhibited an antidepressant-like effect in these models. nih.gov

In addition to its effects on motor and cognitive function, chronic treatment with this compound in aged mice significantly enhanced the expression levels of neurotrophins such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), as well as tyrosine kinase-B (Trk-B) receptor and synaptic plasticity markers like synapsin-1 and growth-associated protein-43 (GAP-43) in the striatum and hippocampus. nih.gov The compound also up-regulated the expression of the pro-survival protein Bcl-2 mRNA, increased the anti-apoptotic index Bcl-2/Bax, and enhanced the activity of the antioxidant enzyme catalase in the brains of aged mice. nih.gov These results collectively indicate that this compound can induce neuroprotective effects on age-related neurobehavioral alterations and possesses neurotrophic up-regulatory and anti-apoptotic properties in aged animals. nih.gov

Exploration of Novel Synthetic Pathways

The synthesis of enantiomerically pure this compound is crucial for its research and potential applications. Numerous synthetic pathways have been explored and developed. researchgate.netgoogle.comresearchgate.net These methodologies include resolution driven by chiral acids, hydrosilylation using chiral rhodium and ruthenium catalysts, asymmetric synthesis employing chiral moieties, biocatalyst-based deracemization with enzymes like cyclohexylamine (B46788) oxidase (CHAO), kinetic or dynamic kinetic enzymatic resolution, and configuration inversion. researchgate.net

One approach involves the resolution of racemic 1-aminoindan (B1206342) through the formation of diastereomeric salts with chiral acids. google.comgoogle.comepo.org Another method describes the preparation of (R)-1-aminoindanes through a process involving novel intermediates. google.comgoogle.com Chemoenzymatic dynamic kinetic resolution using immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), combined with a palladium racemization catalyst, has also been reported as an efficient method to obtain enantiomerically pure (R)-1-aminoindan in high yield and enantioselectivity. researchgate.netthieme-connect.comresearchgate.net This process can be conducted at relatively high concentrations. researchgate.netthieme-connect.com

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling play a significant role in understanding the properties and interactions of this compound. These studies can provide insights into its conformational preferences, reaction mechanisms, and binding to biological targets.

Elucidation of Reaction Mechanisms

Computational studies, such as those using Density Functional Theory (DFT) calculations, have been employed to investigate the mechanisms of reactions involving 1-aminoindan. For instance, computational modeling has been used to study the interaction between 1-aminoindan and other molecules, such as ethyl pyruvate, in the context of enantioselective hydrogenation reactions. core.ac.ukunlp.edu.arconicet.gov.ar These studies can help elucidate the transition complexes formed and predict enantioselectivity. unlp.edu.ar

Furthermore, computational methods have been applied to study the conformational landscape of 1-aminoindan, identifying different conformers and their relative stabilities. nih.govaip.orgaip.org Calculations have suggested that intramolecular hydrogen bonding interactions can influence the stability of certain conformers. aip.org Low-frequency vibrations and their coupling in different electronic states have also been investigated using quantum chemical calculations. nih.govaip.orgaip.org

Prediction of Binding Modes and Affinities

Molecular modeling is a valuable tool for predicting how this compound and its derivatives might bind to biological targets, such as enzymes and receptors. Studies on the binding of rasagiline (B1678815) analogues, including 1(R)-aminoindan, to human monoamine oxidases (MAO-A and MAO-B) have utilized crystallographic analysis and likely involve computational modeling to understand the binding modes. rcsb.orgcapes.gov.brresearchgate.netnih.gov These studies have shown that the aminoindan ring of N-methyl-1(R)-aminoindan adopts a different orientation when bound to MAO B compared to rasagiline. rcsb.orgcapes.gov.brnih.gov

Computational predictions of binding modes and affinities have also been explored for aminoindane-based scaffolds interacting with G-protein-coupled receptors, such as the adenosine (B11128) A2A receptor (A2AAR) and the dopamine (B1211576) D2 receptor (D2R). nih.gov Molecular docking calculations have been used to position aminoindane derivatives in the binding sites and predict key interactions, such as salt bridges to conserved aspartate residues. nih.govscielo.org.ar These computational approaches aid in understanding the molecular recognition and binding mechanisms of aminoindan derivatives with various biological targets. nih.govscielo.org.arresearchgate.net

Integration with Multi-Systemic Approaches in Neurodegenerative Diseases

Given the multifaceted nature of neurodegenerative diseases, research is increasingly focusing on multi-systemic approaches that target multiple pathological pathways. This compound's observed neuroprotective, anti-apoptotic, and potential dopaminergic effects suggest its relevance in such strategies. wikipedia.orgnih.govnih.govresearchgate.netnih.gov While the provided search results highlight its individual effects and its role as a metabolite of rasagiline, which is used in Parkinson's disease treatment, the explicit integration of this compound into broader multi-systemic approaches is an area of ongoing and future research. researchgate.net The development of multi-functional compounds derived from the aminoindan scaffold, such as those combining MAO inhibition with other activities like iron chelation, exemplifies this trend towards multi-target therapeutic strategies for neurodegenerative disorders. nih.gov Research into the neuroprotective mechanisms of this compound, including its potential binding to alpha-synuclein (B15492655) and prevention of misfolding, further supports its potential role in multi-systemic interventions aimed at addressing key pathological events in diseases like Parkinson's. researchgate.net

Regulatory and Analytical Aspects in Pharmaceutical Development

The development and use of this compound in pharmaceuticals are subject to comprehensive regulatory frameworks designed to ensure the safety, efficacy, and quality of the final drug product. Regulatory bodies worldwide, such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA), provide guidelines that pharmaceutical manufacturers must follow. These guidelines cover various aspects, including the quality control of starting materials and intermediates.

A critical aspect of the regulatory landscape for chiral compounds like this compound is the control of enantiomeric purity. The presence of the incorrect enantiomer, (S)-(+)-1-Aminoindan, can impact the pharmacological activity, efficacy, and safety profile of the final drug product. Therefore, regulatory expectations mandate robust analytical methods capable of accurately determining the enantiomeric ratio.

Analytical method validation is a cornerstone of pharmaceutical quality control. It is a documented process that demonstrates that an analytical procedure is suitable for its intended purpose. wjarr.comeuropa.eu For this compound, validated analytical methods are essential for:

Identity testing: Confirming the compound is indeed this compound.

Assay: Determining the total amount or concentration of the compound.

Purity testing: Identifying and quantifying impurities, including the (S)-enantiomer and other chemical impurities.

Strength: Ensuring the material meets the required specifications for downstream processing.

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound, particularly for assessing enantiomeric purity. google.comepo.org Chiral stationary phases are utilized in HPLC columns to separate the (R) and (S) enantiomers based on their differential interactions with the chiral environment of the stationary phase. google.com Method validation for such HPLC procedures involves evaluating parameters such as specificity, linearity, accuracy, precision, detection limit, quantitation limit, range, and robustness, in accordance with guidelines like ICH Q2(R1) and the forthcoming ICH Q2(R2) and Q14. wjarr.comeuropa.euispe.org

Detailed research findings often focus on optimizing these analytical methods to achieve high sensitivity, selectivity, and efficiency. For instance, studies may explore different chiral columns, mobile phase compositions, flow rates, and detection wavelengths (e.g., UV detection at 265 nm google.com) to improve the separation and quantification of the enantiomers and impurities. The temperature at which chromatographic separation is performed can also influence enantiomeric purity results. google.comepo.org

Manufacturers of this compound for pharmaceutical use are required to provide comprehensive characterization data that complies with regulatory guidelines. clearsynth.comsynzeal.com This data supports the quality control applications for regulatory submissions like Abbreviated New Drug Applications (ANDA) and during commercial production. clearsynth.comsynzeal.com Quality control measures are implemented throughout the manufacturing process to ensure consistency and adherence to established standards such as BP/USP/EP/Enterprise standards. lookchem.com

The table below provides an example of typical analytical data points that might be reported for a batch of this compound intended for pharmaceutical use. This is illustrative and actual specifications would vary based on regulatory requirements and the specific needs of the downstream process.

| Analytical Test | Method | Specification | Result (Example) |

| Appearance | Visual | White to off-white powder | White powder |

| Assay | HPLC | ≥ 99.0% | 99.8% |

| Enantiomeric Purity | Chiral HPLC | ≥ 99.5% (R-enantiomer) | 99.9% |

| Water Content | Karl Fischer | ≤ 0.5% | 0.15% |

| Residue on Ignition | Gravimetric | ≤ 0.1% | < 0.1% |

| Specific Optical Rotation | Polarimetry | [α]²⁰/D between -15° and -18° (c=1.5 in methanol) sigmaaldrich.com | -17.2° |

Note: This table is for illustrative purposes only and represents typical parameters. Specific requirements may vary.

Q & A

Q. Table 1: Comparative Synthesis Methods for this compound

| Method | Catalyst/Resolving Agent | Yield (%) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Asymmetric Hydrogenation | BINAP-Ru Complex | 85 | 98% (R) | |

| Enzymatic Resolution | Lipase PS-C II | 72 | 95% (R) |

Q. Table 2: Critical Stability Parameters

| Condition | Degradation Rate (k, h⁻¹) | Major Degradation Product | Analytical Method |

|---|---|---|---|

| pH 7.4, 25°C | 0.0021 | Indene derivative | LC-MS |

| UV Exposure, 48h | 0.015 | Oxidized amine | Chiral HPLC |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.